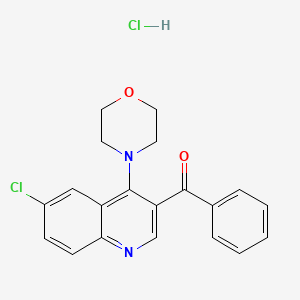

3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

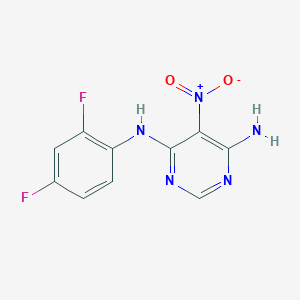

The compound “3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a type of heterocyclic aromatic organic compound. The quinoline ring is substituted with a benzoyl group at the 3-position, a chlorine atom at the 6-position, and a morpholinyl group at the 4-position .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves the formation of the quinoline core followed by functionalization at the 3, 4, and 6 positions. The benzoyl group could be introduced via a Friedel-Crafts acylation, the chlorine atom could be introduced via electrophilic aromatic substitution, and the morpholinyl group could be introduced via nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic quinoline ring system, with the benzoyl, chloro, and morpholinyl substituents at the 3, 6, and 4 positions respectively. The presence of these functional groups would significantly influence the physical and chemical properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich aromatic ring and the various substituents. The benzoyl group might undergo reactions typical of carbonyl compounds, the chloro group might be displaced in nucleophilic substitution reactions, and the morpholinyl group might participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and the various substituents would likely make it relatively non-polar and insoluble in water. The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Discovery and Development

Quinoline derivatives, such as 3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride , are pivotal scaffolds in medicinal chemistry. They are often used as starting points for the synthesis of compounds with potential therapeutic effects. This compound could be explored for its pharmacological properties, possibly leading to the development of new medications for various diseases .

Organic Synthesis: Building Blocks for Complex Molecules

In synthetic organic chemistry, this quinoline derivative can serve as a versatile building block. Its structure allows for various functionalizations, enabling chemists to construct more complex molecules that could have unique properties or applications .

Biological Studies: Investigating Mechanisms of Action

The biological activity of quinoline compounds makes them suitable for studying the mechanisms of action at the molecular level. Researchers can use 3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride to investigate how such compounds interact with biological targets, which is crucial for understanding disease pathology and drug interactions .

Material Science: Fluorescent Probes and Sensors

Due to the inherent fluorescence of many quinoline derivatives, this compound could be utilized in material science as a fluorescent probe or sensor. It can help in detecting or measuring specific ions or molecules, providing valuable insights into various chemical processes .

Environmental Chemistry: Pollutant Detection and Analysis

In environmental chemistry, 3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride might be applied in the detection and analysis of pollutants. Its chemical properties could allow it to bind with certain contaminants, aiding in their identification and quantification in environmental samples .

Pharmacology: Studying Drug-Receptor Interactions

This compound’s potential interaction with various receptors can be studied in pharmacology. It can be used to understand the binding affinity and efficacy of drug-receptor interactions, which is fundamental in the design of drugs with higher specificity and lower side effects .

Each of these applications demonstrates the versatility and importance of 3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride in scientific research. Its multifaceted uses across different fields of study highlight its potential as a valuable compound in both academic and industrial research settings. The information provided is based on the current understanding and applications of quinoline derivatives in general, as specific data on this compound may not be widely available yet .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Quinoline compounds, which this molecule is a derivative of, are known to have a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity .

Mode of Action

Quinoline compounds are known to interact with various biological targets, leading to their wide range of biological activities .

Biochemical Pathways

Quinoline compounds are known to interact with various biochemical pathways, contributing to their diverse biological activities .

Result of Action

Quinoline compounds are known to have a wide range of biological activities, suggesting diverse molecular and cellular effects .

Propiedades

IUPAC Name |

(6-chloro-4-morpholin-4-ylquinolin-3-yl)-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2.ClH/c21-15-6-7-18-16(12-15)19(23-8-10-25-11-9-23)17(13-22-18)20(24)14-4-2-1-3-5-14;/h1-7,12-13H,8-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMALBHJWKYZQHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2927264.png)

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one](/img/structure/B2927269.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)

![N-[(1-Aminocyclohexyl)methyl]-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide;hydrochloride](/img/structure/B2927276.png)

![N-butyl-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2927278.png)

![5-Ethyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2927282.png)

![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)

![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)